molecular formula C15H19F3N4O B7137866 N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide

N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide

Cat. No.: B7137866
M. Wt: 328.33 g/mol
InChI Key: ADRFVPNTZKDIDC-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound features a triazole ring, a trifluoromethyl group, and an adamantane core, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)14-4-9-1-10(5-14)3-13(2-9,7-14)12(23)19-6-11-20-8-21-22-11/h8-10H,1-7H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFVPNTZKDIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)C(=O)NCC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Adamantane Core Attachment: The adamantane core can be attached through a series of substitution reactions, often involving adamantane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The adamantane core provides structural stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,2,4-triazol-5-ylmethyl)-adamantane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-(Trifluoromethyl)adamantane-1-carboxamide: Lacks the triazole ring, affecting its biological activity.

Uniqueness

N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide is unique due to the combination of the triazole ring, trifluoromethyl group, and adamantane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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